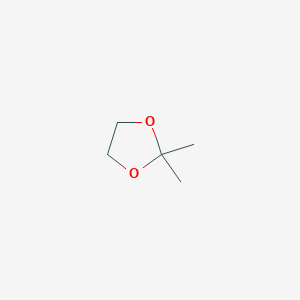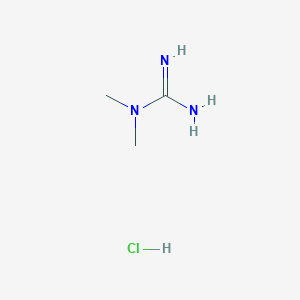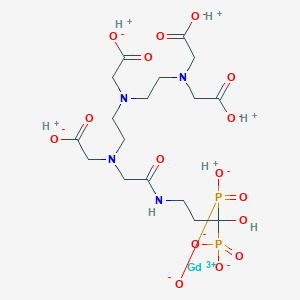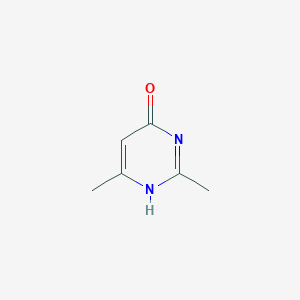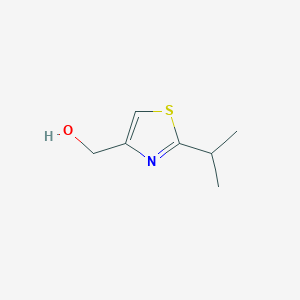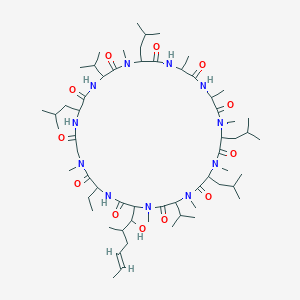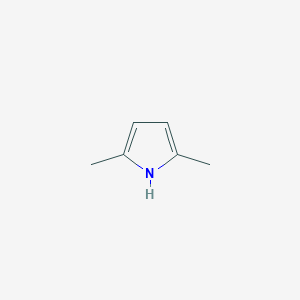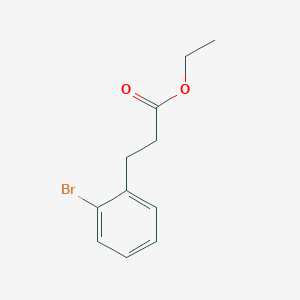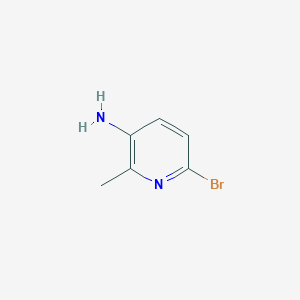
5,5-dimethylimidazolidine-2,4-dione;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethylimidazolidine-2,4-dione;formaldehyde, is a water-soluble polymer widely used in various industries. This compound is known for its excellent antimicrobial and preservative properties, making it a valuable component in cosmetics, personal care products, and water treatment applications.
Métodos De Preparación
The synthesis of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione involves reacting formaldehyde with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a catalyst. This reaction results in the formation of a water-soluble polymer. The industrial production methods are designed to ensure high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
5,5-dimethylimidazolidine-2,4-dione;formaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5-dimethylimidazolidine-2,4-dione;formaldehyde has a wide range of scientific research applications:
Chemistry: Used as a preservative and antimicrobial agent in various chemical formulations.
Biology: Employed in biological research for its antimicrobial properties.
Industry: Utilized in cosmetics, personal care products, and water treatment for its preservative properties.
Mecanismo De Acción
The compound exerts its effects by releasing formaldehyde, a highly effective antimicrobial agent. Formaldehyde works by cross-linking bacterial proteins, preventing their growth and replication. This mechanism is crucial for its preservative and antimicrobial properties.
Comparación Con Compuestos Similares
5,5-dimethylimidazolidine-2,4-dione;formaldehyde is unique due to its combination of antimicrobial and preservative properties. Similar compounds include:
Hydantoin, 5,5-dimethyl-: Known for its antimicrobial properties.
Dimethylhydantoin: Another compound with similar antimicrobial effects.
1,3-Bis(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione: Shares similar chemical structure and properties
These compounds highlight the uniqueness of formaldehyde, polymer with 5,5-dimethyl-2,4-imidazolidinedione in terms of its specific applications and effectiveness.
Propiedades
Número CAS |
26811-08-5 |
|---|---|
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
5,5-dimethylimidazolidine-2,4-dione;formaldehyde |
InChI |
InChI=1S/C5H8N2O2.CH2O/c1-5(2)3(8)6-4(9)7-5;1-2/h1-2H3,(H2,6,7,8,9);1H2 |
Clave InChI |
ZFSGODDPMKJGJV-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)C.C=O |
SMILES canónico |
CC1(C(=O)NC(=O)N1)C.C=O |
Key on ui other cas no. |
26811-08-5 |
Sinónimos |
dimethylhydantoin-formaldehyde resin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


